molecular formula C22H16FNO4 B2725918 (Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951976-75-3

(Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2725918
CAS RN: 951976-75-3
M. Wt: 377.371
InChI Key: SBMYZINRTCEPPZ-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H16FNO4 and its molecular weight is 377.371. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization Applications

  • Synthesis of Bio-Based Benzoxazines : The synthesis of fully bio-based benzoxazine monomers, including compounds with furan moieties, has been explored. These monomers show potential in homogeneous copolymerization, indicating utility in developing fully bio-based polybenzoxazines with enhanced thermal properties and cross-linking density (Wang et al., 2012).

  • High-Performance Thermoset Materials : Novel furan-containing fluorene-based benzoxazine monomers have been synthesized, leading to polybenzoxazines with extremely high glass transition temperatures and better thermal stability than traditional benzoxazine resins (Wang et al., 2014).

Ring Transformation in Organic Chemistry

  • Ring Transformation of Furanone Derivatives : The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives has been studied, expanding the possibilities for creating diverse heterocyclic compounds (Hashem et al., 2017).

Anticancer and Antibacterial Applications

  • Potential Anticancer Agents : Tetracyclic benzofuro[4,5-e][1,3]oxazine derivatives have been synthesized and evaluated as potential anticancer agents, showing promising activity against ovarian and lung cancer cell lines (Botla et al., 2017).

Structural Characterization

  • NMR and X-ray Structural Characterization : Fluorinated furan-2(5H)-ones have been structurally investigated, providing insights into the stereochemistry and crystallographic features of these compounds (Teixeira et al., 2014).

Novel Heterocyclic Derivatives

  • Preparation of Novel Heterocycles : Novel (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines have been synthesized, showing potential for anti-osteoclastic bone resorption activity and antagonistic activity for certain receptors (Tabuchi et al., 2009).

  • Conformationally Constrained Butyrophenones : The synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics highlight the potential of these compounds in neuropsychiatric treatment (Raviña et al., 2000).

Additional Applications

  • Benzyne-Furan Cycloaddition Reactions : Studies towards the total synthesis of complex organic compounds, including ent-Sch 47554 and ent-Sch 47555, have utilized benzyne-furan cycloaddition reactions (Morton & Barrett, 2006).

  • Furan-Based Benzoxazines : Furan-containing compounds have been used as precursors for high-performance polymers, demonstrating significant thermal and thermomechanical properties (Wang, Liu, & Feng, 2017).

properties

IUPAC Name

(2Z)-8-[(4-fluorophenyl)methyl]-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-15-5-3-14(4-6-15)11-24-12-18-19(27-13-24)8-7-17-21(25)20(28-22(17)18)10-16-2-1-9-26-16/h1-10H,11-13H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMYZINRTCEPPZ-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.